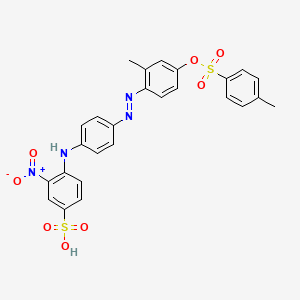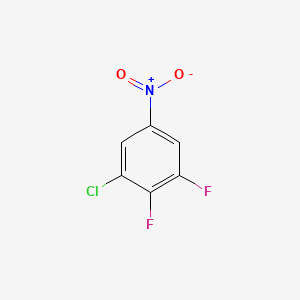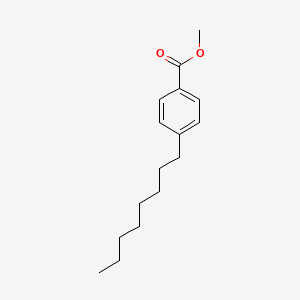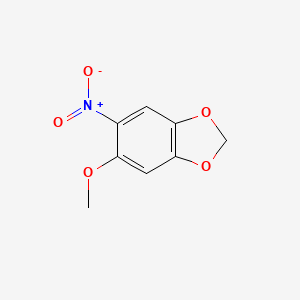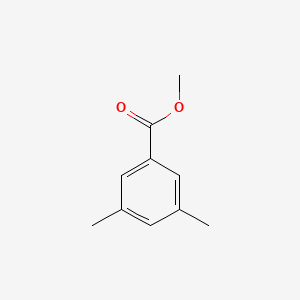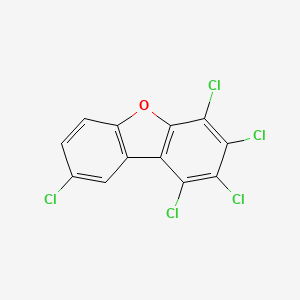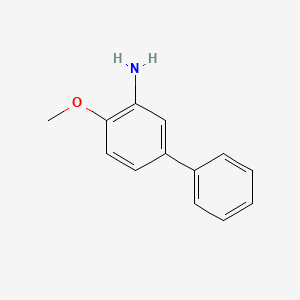
5-Phenyl-o-anisidine
説明
5-Phenyl-o-anisidine, also known as 2-Methoxy-5-phenylaniline, is a brown coarse powder . It has been used in the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido . It is a promising monomer for polyanilines studies .
Synthesis Analysis
The synthesis of 5-Phenyl-o-anisidine involves several steps. Compound II-3 (669 mg, 2.91 mmol) is soluble in methanol (9.7mL, 0.3M). After adding 10% Pd/C (67 mg), it reacts for 8 hours under hydrogen pressure. The reaction is monitored by TLC. After the reaction ends, diatomaceous earth suction filtration is performed. The filtrate is then dried under reduced pressure to give compound II-4 (Brown solid, 575 mg, yield 99%) .Molecular Structure Analysis
The molecular formula of 5-Phenyl-o-anisidine is C13H13NO . Its average mass is 199.248 Da and its monoisotopic mass is 199.099716 Da . X-ray Diffraction and DFT studies of 5-Phenyl-o-anisidine have been reported .Chemical Reactions Analysis
5-Phenyl-o-anisidine was used in the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido . More detailed information about its chemical reactions is not available from the current search results.Physical And Chemical Properties Analysis
5-Phenyl-o-anisidine is a tan powder . It has a melting point of 82-83 °C . Its density is 1.1±0.1 g/cm3 . The boiling point is 364.9±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.1±3.0 kJ/mol . The flash point is 186.3±19.2 °C .科学的研究の応用
Antitumor Activity
5-Phenyl-o-anisidine derivatives exhibit significant antitumor activity. A study by Bacherikov et al. (2005) focused on synthesizing 5-(9-acridinylamino)-o-anisidines and testing their cytotoxic effects on various human tumor cells. One derivative, in particular, showed potent activity, reducing tumor volume significantly in animal models.
Polymer Research
Poly(p-anisidine) (PPA), a derivative of 5-Phenyl-o-anisidine, has been studied for its potential in novel technological applications. Oliveira et al. (2022) conducted a combined experimental and theoretical evaluation of PPA, revealing insights into its crystallization process and potential applications.
Environmental and Industrial Pollutant Analysis
The carcinogenic potential of o-anisidine, a related compound, was investigated by Stiborová et al. (2005). This study focused on its genotoxic mechanism, particularly its ability to bind covalently to DNA, suggesting a carcinogenic potential in humans.
Synthetic Applications
5-Phenyl-o-anisidine derivatives have been explored for their utility in synthesizing medicinal compounds. Sreekanth et al. (2018) discussed the use of substituted anisidines in the preparation of hepatitis C viral infection agents and other advanced medicinal compounds.
Spectroscopic Properties
A study by Artyukhov & Morev (2003) examined the spectral, geometric, and photophysical characteristics of anisidines, including 5-Phenyl-o-anisidine, through electron spectroscopy and quantum chemistry methods.
Cosmetic Analysis
The determination of nitrogen-containing phenyl ethers, including anisidines, in cosmetics was established by Huang et al. (2017). This method is essential for ensuring the safety and compliance of cosmetic products.
Electrochemical Sensors
Poly(o-anisidine) has been studied for its potential in electrochemical sensors. Ojani et al. (2013) developed a sensor using poly(o-anisidine) for the electrocatalytic reduction of nitrite and oxidation of phenylhydrazine, demonstrating its effectiveness in real sample analysis.
Safety And Hazards
5-Phenyl-o-anisidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Use personal protective equipment and ensure adequate ventilation . In case of contact with skin or eyes, wash off with soap and plenty of water .
特性
IUPAC Name |
2-methoxy-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYBRSLINXBXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192880 | |
| Record name | 5-Phenyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-o-anisidine | |
CAS RN |
39811-17-1 | |
| Record name | 4-Methoxy[1,1′-biphenyl]-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-O-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLC6AV3B78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



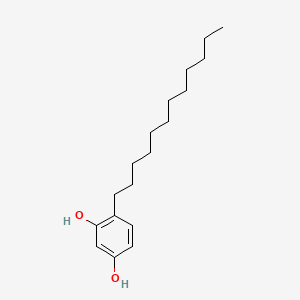
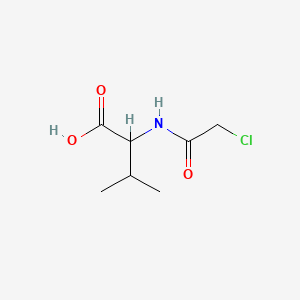
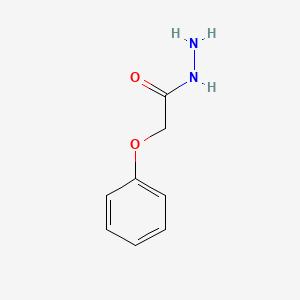
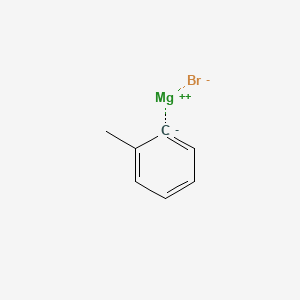

![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)
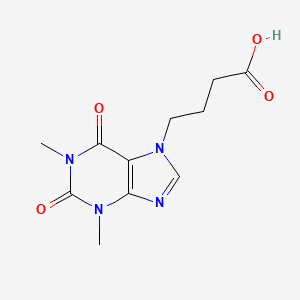
![Phenol, 2,4-bis(1,1-dimethylpropyl)-6-[(2-nitrophenyl)azo]-](/img/structure/B1360157.png)
